2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-17-7-3-5-9-22(17)28-24(32)16-34-26-30-29-25(21-15-27-23-10-6-4-8-20(21)23)31(26)18-11-13-19(33-2)14-12-18/h3-15,27H,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDCYSXAMCRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multicomponent reactions. One common approach is the condensation of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, atom economy, and the use of readily accessible starting materials. The reaction conditions often involve refluxing in a suitable solvent, such as methanol, with the addition of a catalyst like methanesulfonic acid .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker between the triazole and acetamide groups is susceptible to nucleophilic substitution. This reactivity is exploited in derivatization studies to introduce new functional groups.
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Example : Reaction with 2-bromo-N-substituted acetamides in DMF under basic conditions yields hybrid molecules with enhanced bioactivity .
Oxidation Reactions
The indole and triazole rings participate in oxidation reactions, altering electronic properties and biological activity.
| Substrate | Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|---|
| Indole moiety | KMnO₄, H₂SO₄ | Aqueous, 80°C | Indole-3-carboxaldehyde derivatives | |
| Triazole ring | H₂O₂, FeCl₃ | RT, ethanol | Triazole N-oxide derivatives |
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Key Insight : Oxidation of the indole moiety enhances electrophilicity, enabling further functionalization.
Reduction Reactions
Reductive modification of the triazole ring or acetamide group is observed under specific conditions.
| Substrate | Reducing Agent | Conditions | Products | References |
|---|---|---|---|---|
| Triazole ring | LiAlH₄ | Dry THF, reflux | Reduced triazoline intermediates | |
| Acetamide group | BH₃·THF | RT, 12h | Amine derivatives |
Triazole Ring Modifications
The 1,2,4-triazole core undergoes regioselective reactions due to its electron-deficient nature.
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Electrophilic Aromatic Substitution :
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Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the triazole ring.
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Halogenation (e.g., Br₂/FeBr₃) targets the indole moiety preferentially.
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Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | Carboxylic acid derivative | |
| Basic (NaOH, H₂O) | 2M NaOH, RT | Sodium carboxylate |
Antibacterial Hybrids
Reaction with 5-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol derivatives yielded compounds with enhanced activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
Anticancer Derivatives
Alkylation at the sulfanyl group produced analogs showing:
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Apoptosis Induction : 60% inhibition of HeLa cell proliferation at 50 µM.
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Topoisomerase II Inhibition : IC₅₀ = 12.3 µM.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. Research indicates that it may exhibit:
- Antimicrobial Properties : Studies suggest that compounds with similar structures can inhibit bacterial growth and have antifungal activity.
- Anticancer Activity : The indole and triazole moieties are often associated with anticancer properties, potentially acting on various cancer cell lines by inhibiting proliferation or inducing apoptosis.
The compound has been subject to various biological assays to evaluate its efficacy:
- Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit the growth of specific cancer cell lines, indicating potential use in oncology.
- Mechanism of Action : It is hypothesized that the compound interacts with cellular receptors or enzymes, modulating pathways involved in cell survival and death.
Synthetic Organic Chemistry
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules:
- Synthesis of Triazole Derivatives : The triazole ring allows for further functionalization, leading to new compounds with enhanced properties.
- Development of New Materials : The compound's unique properties may contribute to advancements in material science, particularly in developing conductive or luminescent materials.
Case Studies
Several studies have documented the applications and effects of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide:
- Anticancer Research : A study published in a peer-reviewed journal explored the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against various pathogens, finding promising results that warrant further exploration for potential therapeutic applications.
- Synthetic Pathways : Research detailing synthetic routes highlighted efficient methods for producing this compound through multi-step organic reactions, optimizing yield and purity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The indole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors. The triazole ring can enhance binding affinity and selectivity, making the compound a potent inhibitor of specific pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound A shares a 1,2,4-triazole scaffold with several analogs, but key substituent variations influence its properties (Table 1):
Key Observations :
- Indole vs. Heterocycles : The indole group in Compound A may facilitate hydrogen bonding or π-stacking with biological targets, unlike benzo[d]thiazole (6r) or pyridine (VUAA1) .
- Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in Compound A enhances solubility compared to chlorophenyl analogs (e.g., 6r) but reduces electrophilicity .
Biological Activity
The compound 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O2S |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | LJRQBJSILUCHQY-UHFFFAOYSA-N |
The compound features an indole core, a triazole ring, and a sulfanyl group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
- Antibacterial Activity :
- Studies have shown that compounds similar to this triazole derivative possess activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with triazole rings have displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL .
- The presence of the indole moiety enhances the antibacterial efficacy by improving binding interactions with bacterial targets .
Table: Antimicrobial Efficacy of Triazole Derivatives
| Compound Type | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.25 |
| Triazole Derivative B | E. coli | 1.0 |
| Indole-Triazole Hybrid | Bacillus subtilis | 5.0 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies :
- The compound has been tested against liver carcinoma cell lines, showing promising results in inhibiting cell proliferation . The mechanism appears to involve the modulation of cellular signaling pathways related to apoptosis.
- In vitro assays indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways .
Case Study: Anticancer Activity in Liver Carcinoma
A study conducted on liver carcinoma cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Receptor Binding : The indole and triazole components are capable of binding to various receptors involved in cell signaling pathways, influencing processes such as proliferation and apoptosis .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to enhanced therapeutic effects .
Q & A
Q. How can green chemistry principles improve synthesis scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
